molecular formula C16H16N2O4 B2596744 N-[1-(furan-2-yl)propan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide CAS No. 1029722-72-2

N-[1-(furan-2-yl)propan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Cat. No.: B2596744
CAS No.: 1029722-72-2
M. Wt: 300.314
InChI Key: GEYPAVBBEFEMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(furan-2-yl)propan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-benzoxazol-3-yl core linked to a furan-substituted propan-2-yl moiety. This compound combines a benzoxazolone ring (known for its bioisosteric properties and metabolic stability) with a furan group (a heterocycle associated with diverse biological activities, including antimicrobial and anti-inflammatory effects).

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11(9-12-5-4-8-21-12)17-15(19)10-18-13-6-2-3-7-14(13)22-16(18)20/h2-8,11H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYPAVBBEFEMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Coupling of the Two Rings: The final step involves coupling the benzoxazole and furan rings through an acetamide linkage, which can be achieved using standard amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The benzoxazole ring can be reduced to form benzoxazoline derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Furanones

    Reduction: Benzoxazoline derivatives

    Substitution: Substituted acetamide derivatives

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[1-(furan-2-yl)propan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and benzoxazole rings. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reported Activity Reference
N-[1-(furan-2-yl)propan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide (Target) C₁₆H₁₆N₂O₄ 300.31 Benzoxazolone, furan, acetamide Inferred: Potential enzyme inhibition or antimicrobial activity (based on analogs) N/A
3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide C₁₅H₁₄N₂O₃S 302.35 Benzoxazolone, thiophene, acetamide Not explicitly reported; structural focus on heterocyclic interactions
4-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylbutanamide C₁₇H₁₆N₂O₃ 296.32 Benzoxazolone, phenyl, acetamide Not explicitly reported; potential scaffold for C–H functionalization
N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I) C₁₇H₁₈N₄O₂S 366.42 Benzothiazole, furan, piperazine, acetamide Anticancer activity (synthesis and characterization reported)
N-ethyl-N-{1-[(2-methyl-2,3-dihydro-1,3-benzothiazol-6-yl)carbonyl]-1-azaspiro[4.5]decan-3-yl}acetamide C₂₂H₃₀N₄O₂S 430.56 Benzothiazole, spirocyclic, acetamide Identified as a hit molecule for bacterial cysteine biosynthesis inhibition
2-(2H-1,3-benzodioxol-5-ylamino)-N-(propan-2-yl)acetamide C₁₂H₁₆N₂O₃ 236.27 Benzodioxole, isopropyl, acetamide Not explicitly reported; structural similarity to CNS-active compounds

Structural and Functional Group Analysis

  • Benzoxazolone vs. Benzothiazole/Benzodioxole: The benzoxazolone ring in the target compound differs from benzothiazole (e.g., BZ-I in ) by replacing sulfur with oxygen. This substitution may reduce metabolic instability compared to thiol-containing analogs.
  • Furan vs. Thiophene/Phenyl :
    The furan moiety in the target compound offers π-electron-rich properties distinct from thiophene (e.g., ) or phenyl (e.g., ). Furan’s oxygen atom may enhance hydrogen-bonding interactions in biological systems, though it may also increase susceptibility to oxidative degradation compared to sulfur-containing thiophene.

  • Acetamide Linker : The acetamide group is a common feature in all listed compounds, facilitating interactions with enzyme active sites (e.g., HDAC inhibition or kinase targeting). In BZ-I (), the piperazine-acetamide linkage enhances solubility, whereas the spirocyclic acetamide in improves conformational rigidity for bacterial target binding.

Biological Activity

N-[1-(furan-2-yl)propan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: a furan moiety and a benzoxazole derivative. The presence of these heterocycles contributes to its biological activity.

Property Value
Molecular Formula C₁₅H₁₅N₃O₃
Molecular Weight 273.29 g/mol
CAS Number Not available

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Antioxidant Activity : The furan ring is known for its ability to scavenge free radicals, which can lead to reduced oxidative stress in cells.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
  • Anticancer Properties : The benzoxazole moiety has been associated with cytotoxic effects against various cancer cell lines.

Antioxidant Activity

A study on related furan derivatives showed significant antioxidant activity, which is crucial for protecting cells from oxidative damage. This property may also enhance the compound's therapeutic potential in conditions like cancer and neurodegenerative diseases.

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds similar to this compound can reduce the levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in treating autoimmune disorders or chronic inflammation.

Anticancer Activity

Research focusing on Mannich bases, which share structural similarities with the compound , has reported significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of a series of Mannich bases against HeLa cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, highlighting their potential as anticancer agents .
  • Pharmacokinetic Studies :
    • Pharmacokinetic parameters for structurally related compounds have been assessed using high-performance liquid chromatography (HPLC). These studies revealed important data regarding absorption, distribution, metabolism, and excretion (ADME) profiles that are crucial for understanding the therapeutic viability of new drug candidates .

Q & A

Q. What are the standard synthetic routes for N-[1-(furan-2-yl)propan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Amide bond formation : Coupling 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid with 1-(furan-2-yl)propan-2-amine using activating agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane).
  • Cyclization : Formation of the benzoxazolone ring via intramolecular dehydration under acidic or thermal conditions.
  • Purification : Column chromatography or recrystallization to isolate the product. Monitoring via TLC and HPLC is critical to ensure purity (>95%) .

Q. How can researchers confirm the molecular structure of this compound?

Structural confirmation requires a combination of techniques:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify proton and carbon environments, particularly the furan, benzoxazolone, and acetamide moieties.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular formula (e.g., [M+H]+^+ or [M+Na]+^+).
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using software like SHELX for refinement .

Q. What are the recommended methods for initial biological activity screening?

  • In vitro assays :
  • Enzyme inhibition : Test against kinases, proteases, or oxidoreductases using fluorometric or colorimetric substrates.
  • Cell viability assays : MTT or CellTiter-Glo® for cytotoxicity profiling (e.g., IC50_{50} determination in cancer cell lines).
    • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors).
    • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency.
  • Catalysis : Use palladium or copper catalysts for coupling steps to reduce reaction time.
  • Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 30 min at 120°C vs. 12 hrs conventional heating).
  • Process analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress dynamically .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate initial findings with alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization).
  • Dose-response curves : Ensure data spans 3–4 log units to calculate accurate EC50_{50} or IC50_{50} values.
  • Control compounds : Include known inhibitors/agonists to benchmark activity (e.g., staurosporine for kinase inhibition).
  • Statistical rigor : Use ANOVA or Student’s t-test with Bonferroni correction for multiple comparisons .

Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?

  • Core modifications :
  • Replace the benzoxazolone with benzothiazolone or indolone rings.
  • Vary the furan substituents (e.g., methyl, chloro, or methoxy groups).
    • Pharmacophore modeling : Use software like Schrödinger or MOE to identify critical hydrogen-bond acceptors (e.g., the benzoxazolone oxygen).
    • Bioisosteric replacement : Substitute the acetamide linker with sulfonamide or urea groups .

Q. What advanced assays are recommended for elucidating the compound’s mechanism of action?

  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells.
  • RNA sequencing : Identify differentially expressed genes post-treatment.
  • CRISPR/Cas9 knockout : Validate target specificity by deleting putative receptors/enzymes.
  • In vivo pharmacokinetics : Assess bioavailability, half-life, and tissue distribution in rodent models .

Q. How can computational modeling aid in optimizing this compound’s pharmacokinetic profile?

  • ADMET prediction : Tools like SwissADME or ADMETLab to predict absorption, metabolism, and toxicity.
  • Molecular dynamics (MD) simulations : Study binding stability with targets (e.g., 100 ns simulations in GROMACS).
  • Docking studies : Screen analogs against crystal structures of target proteins (e.g., PDB: 5L7H for kinase targets) .

Q. What methodologies are critical for studying metabolic stability and metabolite identification?

  • Liver microsome assays : Incubate with human/rat liver microsomes and NADPH, followed by LC-MS/MS to identify phase I metabolites.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA).
  • Stable isotope labeling : Track metabolic pathways using 13C^{13} \text{C}- or 15N^{15} \text{N}-labeled compound .

Q. How can crystallographic challenges (e.g., poor crystal formation) be addressed?

  • Co-crystallization : Add stabilizing ligands (e.g., ATP for kinase targets).
  • Cryoprotection : Use glycerol or ethylene glycol to prevent ice formation.
  • High-throughput screening : Test >500 crystallization conditions using robotic platforms (e.g., Mosquito® LCP).
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF instructions for problematic datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.